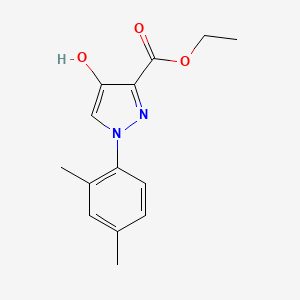

![molecular formula C15H17ClN2O3S2 B5512112 N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)

N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide and its derivatives often begins with a base molecule that undergoes various chemical reactions to add the necessary functional groups. A common starting point involves the Gewald reaction, where different conditions and reagents are utilized to introduce the sulfonyl and amino groups into the thiophene backbone. This process involves multiple steps, including condensation, cyclization, and substitution reactions, to achieve the desired compound. Compounds synthesized this way have been characterized by IR, 1H NMR, and Mass spectral data, showcasing their complex structure and confirming the successful addition of desired functional groups (Bhattacharjee, Saravanan, & Mohan, 2011).

Scientific Research Applications

Applications in Drug Discovery and Development

Research on sulfonamides, which share structural similarities with N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide, highlights the significant pharmacological potential of these compounds. Sulfonamides have been extensively investigated for their roles as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and COX-2 inhibitors, among other therapeutic applications. Novel drugs, such as apricoxib and pazopanib, which also incorporate sulfonamide groups, demonstrate antitumor activities. The ongoing need for new sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and for treating other diseases underscores the importance of this structural motif in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).

Antiglaucoma and Antitumor Activities

Specifically focusing on antiglaucoma applications, sulfonamide CAIs have been patented for their roles in reducing intraocular pressure by targeting carbonic anhydrase II. This research not only demonstrates the therapeutic potential of sulfonamides in managing glaucoma but also highlights the broader applicability of sulfonamide-based CAIs in treating diseases through enzyme inhibition. Moreover, the interest in developing novel sulfonamides for antiglaucoma purposes indicates the ongoing innovation in this field, potentially benefiting patients with this and related ocular conditions (Masini, Carta, Scozzafava, & Supuran, 2013).

properties

IUPAC Name |

N-(2-chlorophenyl)-4-(diethylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S2/c1-3-18(4-2)23(20,21)11-9-14(22-10-11)15(19)17-13-8-6-5-7-12(13)16/h5-10H,3-4H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLXURKSAKHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)

![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)

![1,9-dimethyl-4-(2-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5512115.png)